molecular formula C23H22FNO5 B11210453 Dimethyl 1-(4-fluorobenzyl)-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-(4-fluorobenzyl)-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11210453
M. Wt: 411.4 g/mol
InChI Key: XMVYCRUDKWYVJB-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including fluorophenyl and methoxyphenyl groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the dihydropyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the dihydropyridine ring typically yields pyridine derivatives, while substitution reactions can introduce new functional groups to the aromatic rings.

Scientific Research Applications

3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as antihypertensive and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as an antihypertensive agent.

    Amlodipine: A dihydropyridine calcium channel blocker used to treat high blood pressure and angina.

    Felodipine: A dihydropyridine calcium antagonist used in the management of hypertension.

Uniqueness

3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which can confer distinct pharmacological properties compared to other dihydropyridine derivatives. Its unique structure may result in different binding affinities and selectivities for molecular targets, leading to varied therapeutic effects and side effect profiles.

Properties

Molecular Formula

C23H22FNO5

Molecular Weight

411.4 g/mol

IUPAC Name

dimethyl 1-[(4-fluorophenyl)methyl]-4-(4-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C23H22FNO5/c1-28-18-10-6-16(7-11-18)21-19(22(26)29-2)13-25(14-20(21)23(27)30-3)12-15-4-8-17(24)9-5-15/h4-11,13-14,21H,12H2,1-3H3

InChI Key

XMVYCRUDKWYVJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)F)C(=O)OC

Origin of Product

United States

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